5-Bromo-2-fluoro-3,3'-bipyridine
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Overview
Description
5-Bromo-2-fluoro-3,3’-bipyridine is a bipyridine derivative, which is a class of compounds extensively used in various scientific fields. Bipyridines are known for their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine, also catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine.
Industrial Production Methods
Industrial production of 5-Bromo-2-fluoro-3,3’-bipyridine may involve scalable versions of the above methods, optimized for higher yields and cost-effectiveness. For example, the use of nickel catalysts in place of palladium can reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: As mentioned, Suzuki, Stille, and Negishi couplings are common.
Oxidation and Reduction: These reactions can modify the electronic properties of the bipyridine core.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organometallic Reagents: Such as boronic acids, organotin, and organozinc compounds.
Oxidizing and Reducing Agents: For modifying the electronic properties.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield substituted bipyridines .
Scientific Research Applications
5-Bromo-2-fluoro-3,3’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Bromo-2-fluoro-3,3’-bipyridine exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes . The specific molecular targets and pathways depend on the application, such as catalysis or drug development .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative used in similar applications.
4,4’-Bipyridine: Another bipyridine derivative with distinct electronic properties.
5,5’-Dibromo-2,2’-bipyridine: A compound with similar reactivity but different substitution patterns.
Properties
Molecular Formula |
C10H6BrFN2 |
---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6BrFN2/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H |
InChI Key |
VCUIEVXVQSJZQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)Br)F |
Origin of Product |
United States |
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